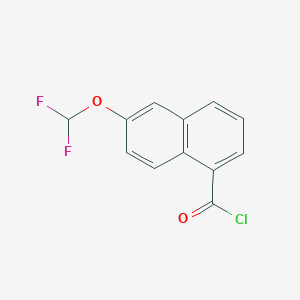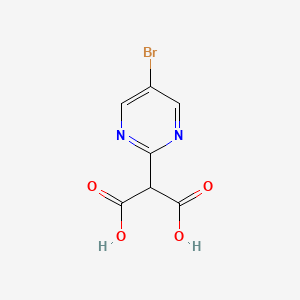
2-(Difluoromethoxy)naphthalene-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)naphthalene-5-carbonyl chloride is a chemical compound with the molecular formula C12H7ClF2O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both difluoromethoxy and carbonyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)naphthalene-5-carbonyl chloride typically involves the introduction of the difluoromethoxy group and the carbonyl chloride group onto a naphthalene ring. One common method involves the reaction of 2-(difluoromethoxy)naphthalene with thionyl chloride (SOCl2) to introduce the carbonyl chloride group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)naphthalene-5-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and water. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO) for oxidation and sodium borohydride (NaBH) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Amides, esters, and carboxylic acids.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.
Coupling Reactions: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
2-(Difluoromethoxy)naphthalene-5-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)naphthalene-5-carbonyl chloride depends on its specific application. In general, the compound can interact with biological molecules through its difluoromethoxy and carbonyl chloride groups. These interactions can lead to the inhibition of enzymes or the modification of proteins, affecting various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)naphthalene-5-carbonyl chloride
- 2-(Methoxy)naphthalene-5-carbonyl chloride
- 2-(Chloromethoxy)naphthalene-5-carbonyl chloride
Uniqueness
2-(Difluoromethoxy)naphthalene-5-carbonyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C12H7ClF2O2 |
|---|---|
Molecular Weight |
256.63 g/mol |
IUPAC Name |
6-(difluoromethoxy)naphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H7ClF2O2/c13-11(16)10-3-1-2-7-6-8(17-12(14)15)4-5-9(7)10/h1-6,12H |
InChI Key |
MSFXVVCXHCRQLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-6-(4-chlorophenyl)-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B15065943.png)











![3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15066013.png)
